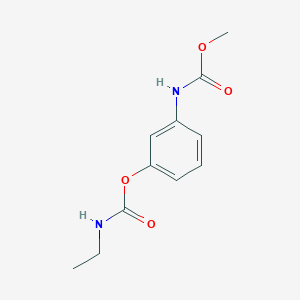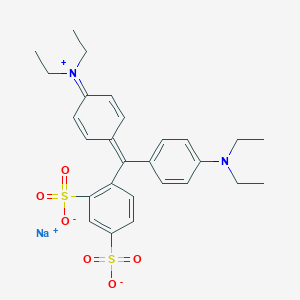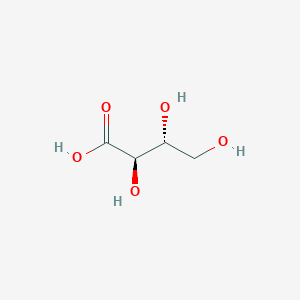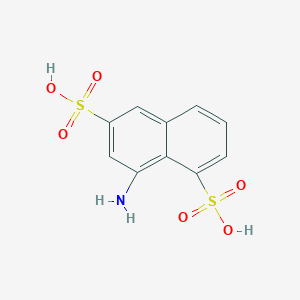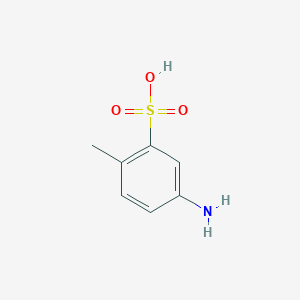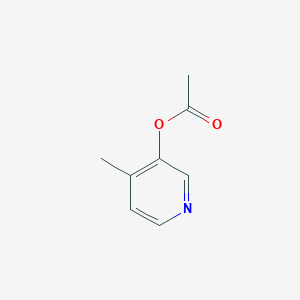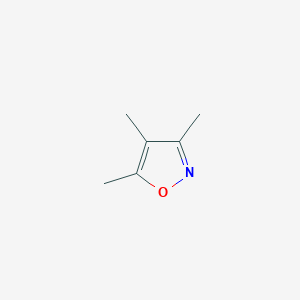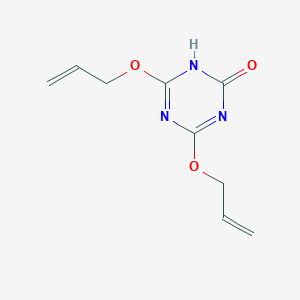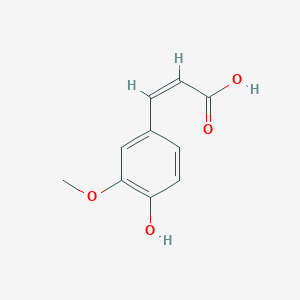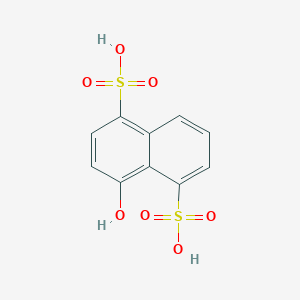
喹啉-3-基甲醇
描述
Quinolin-3-ylmethanol is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . It is also known by other names such as 3-quinolinylmethanol and 3-hydroxymethylquinoline .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including Quinolin-3-ylmethanol, has been a subject of research for many years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinolin-3-ylmethanol consists of a benzene ring fused with a pyridine moiety . The InChI code for Quinolin-3-ylmethanol is1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 . The Canonical SMILES for the compound is C1=CC=C2C(=C1)C=C(C=N2)CO . Physical And Chemical Properties Analysis
Quinolin-3-ylmethanol has a molecular weight of 159.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 159.068413911 g/mol . The Topological Polar Surface Area of the compound is 33.1 Ų .科学研究应用
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are vital scaffolds for leads in drug discovery . Here are some general applications of quinoline:
-
Pharmaceutical Applications : Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine . It has a broad spectrum of bioactivity .
-
Synthetic Organic Chemistry : Quinoline is an essential heterocyclic compound in synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold .
-
Third-Generation Photovoltaics : Quinoline derivatives have been synthesized for third-generation photovoltaic applications . These derivatives, particularly metal complexes, have been used in photovoltaic cells . The compounds’ properties for photovoltaic applications, such as absorption spectra and energy levels, have been detailed . Quinoline derivatives have been implemented in photovoltaic cells, with their architecture, design, and performance for polymer solar cells and dye-synthesized solar cells highlighted .
-
Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are good materials for the emission layer of OLEDs . They are also used in transistors .
-
Biomedical Applications : Quinoline derivatives are being considered as materials for biomedical applications .
-
Drug Development : Quinoline motifs have been used in the chemistry, medicinal potential, and pharmacological applications for future drug development .
-
Dye-Sensitized Solar Cells (DSSC) : Quinoline-based organic photosensitizers have been designed for dye-sensitized solar cells . These compounds have been theoretically investigated for their potential in DSSC .
-
Organic Transistors : Quinoline derivatives have been used in the construction of organic transistors . Their performance and characteristics in this application have been described .
属性
IUPAC Name |
quinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKQMOTLCGOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506084 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-3-ylmethanol | |
CAS RN |
13669-51-7 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



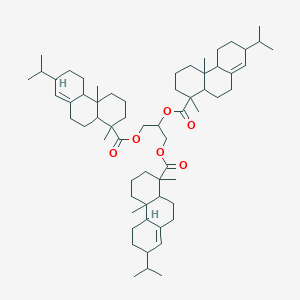
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
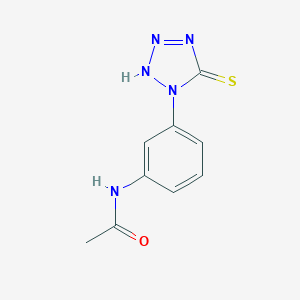
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
